molecular formula C7H12Cl2O2 B099841 Butyl 2,2-dichloropropanoate CAS No. 17640-07-2

Butyl 2,2-dichloropropanoate

Cat. No. B099841
CAS RN: 17640-07-2
M. Wt: 199.07 g/mol
InChI Key: INWCHAUMYGSQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2,2-dichloropropanoate is a chemical compound that belongs to the family of organic esters. It is commonly used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of Butyl 2,2-dichloropropanoate is not well understood. However, it is believed to act as an alkylating agent, which means it can add an alkyl group to a molecule. This property makes it useful in various chemical reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of Butyl 2,2-dichloropropanoate are not well documented. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and proper safety precautions should be taken when working with this compound.

Advantages and Limitations for Lab Experiments

The advantages of using Butyl 2,2-dichloropropanoate in lab experiments include its high purity, stability, and low cost. It is also readily available from various chemical suppliers. However, its limitations include its toxicity and potential health hazards, which require proper safety precautions during handling and storage.

Future Directions

The future directions for research on Butyl 2,2-dichloropropanoate include its use as a starting material for the synthesis of new organic compounds with unique properties and applications. It can also be used in the development of new pharmaceuticals and agrochemicals. Moreover, its potential use as a solvent in various chemical reactions can also be explored.
Conclusion
In conclusion, Butyl 2,2-dichloropropanoate is a useful organic compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to handle this compound with care and proper safety precautions should be taken when working with it. Further research on this compound can lead to the development of new organic compounds with unique properties and applications.

Synthesis Methods

The synthesis of Butyl 2,2-dichloropropanoate involves the reaction of butanol and 2,2-dichloropropanoic acid in the presence of a catalyst. The reaction occurs through an esterification process, which results in the formation of the desired product. The purity and yield of the compound can be enhanced by using various purification techniques.

Scientific Research Applications

Butyl 2,2-dichloropropanoate is widely used in scientific research as a reagent and intermediate. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent in various chemical reactions. Moreover, Butyl 2,2-dichloropropanoate is used as a starting material for the synthesis of other esters, which have various applications in the chemical industry.

properties

CAS RN

17640-07-2

Product Name

Butyl 2,2-dichloropropanoate

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

butyl 2,2-dichloropropanoate

InChI

InChI=1S/C7H12Cl2O2/c1-3-4-5-11-6(10)7(2,8)9/h3-5H2,1-2H3

InChI Key

INWCHAUMYGSQAZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)(Cl)Cl

Canonical SMILES

CCCCOC(=O)C(C)(Cl)Cl

synonyms

2,2-Dichloropropionic acid butyl ester

Origin of Product

United States

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